![molecular formula C24H17F3N4O3 B2616319 (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 556009-47-3](/img/structure/B2616319.png)
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process:
Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline.
Methylation: The nitroaniline intermediate is then methylated to produce 4-(N-methylanilino)-3-nitrophenyl.
Coupling Reaction: The methylated intermediate undergoes a coupling reaction with 3-(trifluoromethyl)benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted amides or nitriles.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-phenylprop-2-enamide: Lacks the trifluoromethyl group.
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide: Has the trifluoromethyl group at a different position.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide enhances its chemical stability and biological activity, making it a unique compound with distinct properties compared to its analogs.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O3/c1-30(20-8-3-2-4-9-20)21-11-10-16(13-22(21)31(33)34)12-17(15-28)23(32)29-19-7-5-6-18(14-19)24(25,26)27/h2-14H,1H3,(H,29,32)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWKJFYGVAVSF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-difluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2616236.png)

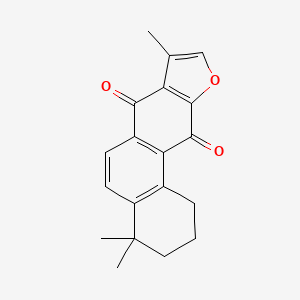
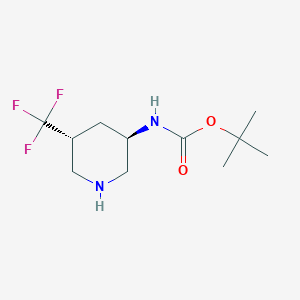

![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)
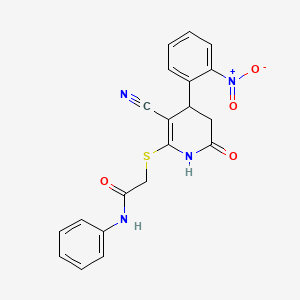
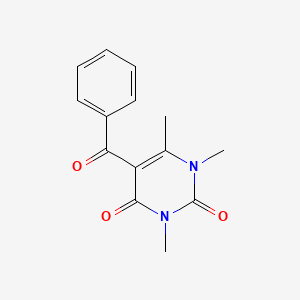
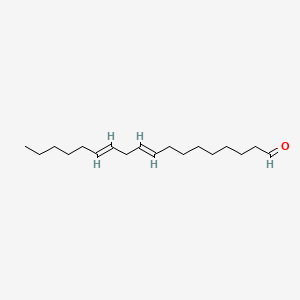
![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2616254.png)
![3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide](/img/structure/B2616255.png)
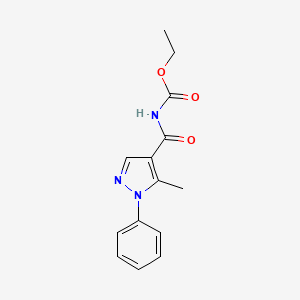
![1-[2-(4-fluorophenyl)ethyl]-3-(1H-indol-3-yl)urea](/img/structure/B2616259.png)
